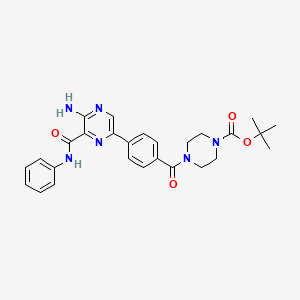

ATR-IN-30

Description

BenchChem offers high-quality ATR-IN-30 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ATR-IN-30 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H30N6O4 |

|---|---|

Molecular Weight |

502.6 g/mol |

IUPAC Name |

tert-butyl 4-[4-[5-amino-6-(phenylcarbamoyl)pyrazin-2-yl]benzoyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C27H30N6O4/c1-27(2,3)37-26(36)33-15-13-32(14-16-33)25(35)19-11-9-18(10-12-19)21-17-29-23(28)22(31-21)24(34)30-20-7-5-4-6-8-20/h4-12,17H,13-16H2,1-3H3,(H2,28,29)(H,30,34) |

InChI Key |

QFBPYCJMZOALRX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C(=O)NC4=CC=CC=C4)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ATR-IN-30

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATR-IN-30 is a selective ligand for the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). While primarily utilized as a key component in the synthesis of proteolysis-targeting chimeras (PROTACs) for ATR degradation, understanding its intrinsic mechanism of action as a direct inhibitor is crucial for the comprehensive evaluation of these degraders. This technical guide provides a detailed overview of the mechanism of action of ATR-IN-30, summarizing its role in the broader context of ATR inhibition and its application in the development of targeted protein degraders. This document includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and development in this area.

Core Mechanism of Action: ATR Inhibition

ATR-IN-30 functions as a selective inhibitor of the ATR kinase. ATR is a serine/threonine-protein kinase that plays a pivotal role in maintaining genomic integrity.[1] It is activated in response to single-stranded DNA (ssDNA), which forms at stalled replication forks and during the processing of DNA damage.[1] Upon activation, ATR phosphorylates a multitude of downstream substrates, most notably Checkpoint Kinase 1 (Chk1), initiating a signaling cascade that leads to cell cycle arrest, DNA repair, and stabilization of replication forks.[2]

By binding to the ATP-binding site of ATR, ATR-IN-30 and other ATR inhibitors prevent the phosphorylation of its downstream targets, thereby abrogating the DDR signaling pathway.[3] This disruption of DNA damage checkpoint activation and repair processes can lead to the accumulation of DNA damage and ultimately induce apoptosis in cancer cells, which often exhibit a high degree of replication stress and a greater dependency on the ATR pathway for survival.[4]

Signaling Pathway

The following diagram illustrates the canonical ATR signaling pathway and the point of inhibition by ATR-IN-30.

Application in PROTAC Technology

ATR-IN-30 serves as the ATR-binding warhead for the synthesis of "PROTAC ATR degrader-2" (also known as HY-161615 or compound 8i).[2][5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[6] A PROTAC consists of a ligand for the protein of interest (in this case, ATR-IN-30), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[6]

PROTAC ATR degrader-2 utilizes ATR-IN-30 to bind to ATR and a lenalidomide (B1683929) moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2] This brings ATR into close proximity with the E3 ligase, leading to the ubiquitination of ATR and its subsequent degradation by the proteasome.[2] This degradation-based approach offers a distinct mechanism of action compared to simple inhibition, potentially leading to a more profound and sustained downstream effect.

PROTAC Mechanism of Action Workflow

The following diagram outlines the workflow of PROTAC-mediated degradation of ATR.

Quantitative Data

The following tables summarize the available quantitative data for ATR-IN-30 and the derived PROTAC degrader.

Table 1: Inhibitory Activity of ATR Ligands

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

|---|---|---|---|---|---|

| ATR-IN-30 | ATR | Kinase Assay | Data not publicly available | Data not publicly available | - |

| Representative ATRi | ATR | Kinase Assay | 1 | < 150 (pM) |[7] |

Table 2: Degradation Efficacy of PROTAC ATR degrader-2 (HY-161615)

| Cell Line | Cancer Type | Assay Type | DC50 (nM) | Dmax (%) | Reference |

|---|---|---|---|---|---|

| MV-4-11 | Acute Myeloid Leukemia | Western Blot | 22.9 | >90 | [2] |

| MOLM-13 | Acute Myeloid Leukemia | Western Blot | 34.5 | >90 |[2] |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of ATR-IN-30 and its derived PROTACs.

Synthesis of PROTAC ATR degrader-2 (HY-161615)

A detailed, step-by-step synthesis protocol would typically be found in the supplementary materials of the primary research article. The general synthetic strategy involves the coupling of the ATR ligand (ATR-IN-30), a suitable linker, and the E3 ligase ligand (a derivative of lenalidomide).[3]

In Vitro ATR Kinase Assay

Objective: To determine the direct inhibitory activity of a compound on purified ATR kinase.

Materials:

-

Recombinant human ATR/ATRIP complex

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

Substrate (e.g., GST-p53)

-

ATP (radiolabeled or for use with a detection antibody)

-

Test compound (e.g., ATR-IN-30)

-

96- or 384-well plates

-

Detection reagents (e.g., phosphospecific antibody, scintillation counter)

Protocol:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a kinase assay plate, add the kinase assay buffer, substrate, and diluted test compound.

-

Initiate the reaction by adding the ATR/ATRIP enzyme complex and ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Detect the amount of phosphorylated substrate using an appropriate method (e.g., ELISA, radioactivity measurement).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[8][9]

Western Blot for ATR Degradation and Pathway Inhibition

Objective: To assess the degradation of ATR protein and the inhibition of downstream signaling (p-Chk1) in cells.

Materials:

-

Cancer cell lines (e.g., MV-4-11, MOLM-13)

-

Cell culture medium and supplements

-

Test compound (PROTAC ATR degrader-2)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ATR, anti-p-Chk1 (Ser345), anti-Chk1, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells in multi-well plates and allow them to adhere.

-

Treat cells with varying concentrations of the test compound for the desired time points (e.g., 24, 48, 72 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.[2][10]

Cell Viability Assay

Objective: To determine the effect of the compound on cell proliferation and viability.

Materials:

-

Cancer cell lines

-

96-well cell culture plates

-

Complete cell culture medium

-

Test compound

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at an appropriate density.

-

Allow cells to attach overnight.

-

Treat cells with a serial dilution of the test compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[11][12]

Conclusion

ATR-IN-30 is a valuable chemical tool for the study of ATR kinase biology. While its primary utility lies in its role as the warhead for the potent and selective ATR degrader, PROTAC ATR degrader-2 (HY-161615), a thorough understanding of its intrinsic inhibitory mechanism is essential for the rational design and interpretation of experiments involving these novel therapeutics. The protocols and data presented in this guide provide a framework for the continued investigation of ATR-IN-30 and its derivatives in the context of cancer drug discovery and development. Further research is warranted to fully elucidate the direct inhibitory profile of ATR-IN-30 to complement the extensive characterization of its degradation-inducing capabilities.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ATR-IN-29 | ATM/ATR | TargetMol [targetmol.com]

- 8. In vitro ATR kinase assay [bio-protocol.org]

- 9. academic.oup.com [academic.oup.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

The Emergence of ATR-IN-30: A Technical Guide to its Discovery and Synthesis for Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a signaling network essential for maintaining genomic integrity. In cancer cells, which often exhibit elevated replication stress and defects in other DDR pathways, there is a heightened dependency on ATR for survival. This has positioned ATR as a prime therapeutic target. ATR-IN-30 is a selective ATR ligand that has recently emerged as a key component in the development of novel cancer therapies, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) aimed at degrading the ATR protein. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of ATR-in-30 and related ATR inhibitors.

The Discovery of a Novel ATR Ligand

ATR-IN-30 was identified as a potent and selective ligand for ATR, leading to its use in the creation of ATR degraders. A pivotal study by Wang Y, et al. described the discovery of a selective ATR degrader, which utilized an ATR inhibitor as its ligand.[1] This inhibitor, which is understood to be ATR-IN-30, serves as the warhead to guide the PROTAC molecule to the ATR protein for subsequent degradation.[1][2] The development of such targeted degraders represents a promising strategy in cancer treatment, potentially offering advantages over traditional kinase inhibition.[1]

Synthesis of ATR-IN-30

While the specific, detailed synthesis protocol for ATR-IN-30 has not been made publicly available in the reviewed literature, the general synthesis of similar aminopyrazine-based ATR inhibitors is described in the patent literature. A representative synthetic route is outlined below.

Representative Synthesis of an Aminopyrazine-based ATR Inhibitor

The synthesis of the core aminopyrazine scaffold typically involves a multi-step process. A key reaction is the nucleophilic aromatic substitution, where an amine is coupled to a di-substituted pyrazine (B50134) ring. The subsequent diversification of the molecule is achieved by introducing various functional groups to modulate potency, selectivity, and pharmacokinetic properties.

For a compound with a structure analogous to ATR-IN-30, such as 3-(4-(methylsulfonyl)phenyl)-N-(4-(morpholin-4-yl)phenyl)pyrazin-2-amine, the synthesis could proceed as follows:

-

Formation of the pyrazine core: This can be achieved through the condensation of a diamine with a diketone, followed by oxidation.

-

Introduction of the sulfonylphenyl group: This is typically accomplished via a Suzuki or Stille coupling reaction between a halogenated pyrazine and a corresponding boronic acid or stannane (B1208499) derivative of the sulfonylphenyl moiety.

-

Final amination reaction: The crucial step involves the coupling of the morpholinophenyl amine to the pyrazine core, often catalyzed by a palladium-based catalyst.

Quantitative Data on ATR Inhibitors

To provide a comparative context for the potency and selectivity of ATR inhibitors, the following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized ATR inhibitors against ATR kinase and in cellular assays.

| Compound Name | ATR Kinase IC50 (nM) | Cellular pChk1 IC50 (nM) | Reference(s) |

| VE-821 | 13 | Not Specified | [3] |

| AZD6738 (Ceralasertib) | 1 | Not Specified | [3] |

| BAY 1895344 (Elimusertib) | 7 | 78 (median in cell lines) | [3] |

| AZ20 | 5 | Not Specified | [3] |

| VX-803 (M4344) | <0.15 (Ki) | 8 | [3] |

| ETP-46464 | 14 | Not Specified | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of ATR inhibitors are provided below.

Biochemical ATR Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantitatively measures the in vitro potency of compounds against the ATR kinase.

Materials:

-

Recombinant human ATR enzyme

-

GST-p53 substrate

-

ATP

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)

-

HTRF detection reagents (e.g., Europium-labeled anti-phospho-p53 antibody and d2-labeled anti-GST antibody)

-

Test compounds (e.g., ATR-IN-30)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the test compound and ATR enzyme to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding a mixture of the GST-p53 substrate and ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the HTRF detection reagents.

-

Incubate at room temperature to allow for antibody binding.

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at 620 nm and 665 nm.

-

Calculate the HTRF ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Western Blot Analysis of Phospho-Chk1 (Ser345)

This cell-based assay is used to determine the ability of an ATR inhibitor to block the downstream signaling of ATR in cells.

Materials:

-

Cancer cell line of interest (e.g., a line with high replication stress)

-

Cell culture medium and supplements

-

Test compound (e.g., ATR-IN-30)

-

DNA damaging agent (e.g., hydroxyurea (B1673989) or UV radiation) to induce ATR activity

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, and a loading control (e.g., anti-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere.

-

Treat the cells with various concentrations of the test compound for a predetermined time.

-

In the final hours of treatment, add a DNA damaging agent to stimulate the ATR pathway.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the inhibition of Chk1 phosphorylation.

Clonogenic Survival Assay

This assay assesses the long-term effect of an ATR inhibitor on the ability of single cells to proliferate and form colonies.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound (e.g., ATR-IN-30)

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

6-well plates

Procedure:

-

Seed a low density of cells in 6-well plates.

-

Allow the cells to attach overnight.

-

Treat the cells with a range of concentrations of the test compound.

-

Incubate the cells for a period that allows for colony formation (typically 10-14 days), changing the medium as needed.

-

Wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as containing >50 cells).

-

Calculate the surviving fraction for each treatment condition relative to the untreated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of ATR-IN-30.

Caption: ATR Signaling Pathway and the inhibitory action of ATR-IN-30.

Caption: Experimental workflow for Western Blot analysis of pChk1.

Caption: Mechanism of action for an ATR PROTAC utilizing ATR-IN-30.

References

Unveiling the Biological Target of ATR-IN-30: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATR-IN-30 is a selective ligand designed for the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a critical regulator of the DNA damage response (DDR). This document provides an in-depth technical guide to the biological target identification of ATR-IN-30, with a focus on its role as a precursor to the proteolysis-targeting chimera (PROTAC) ATR degrader, referred to as "PROTAC ATR degrader-2" or compound 8i in the primary literature. The core of this guide is based on the findings from the seminal work by Wang et al. (2024), which elucidates the synthesis and biological activity of this novel ATR degrader.

Core Biological Target: ATR Kinase

The primary biological target of ATR-IN-30 is the Ataxia Telangiectasia and Rad3-related (ATR) kinase . ATR is a serine/threonine-protein kinase that plays a pivotal role in maintaining genomic stability. It is activated in response to single-stranded DNA (ssDNA), which forms at sites of DNA damage and stalled replication forks.

The ATR Signaling Pathway

Upon activation, ATR phosphorylates a cascade of downstream substrates, most notably the checkpoint kinase 1 (Chk1). This initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair, and promotes the stabilization and repair of replication forks. In many cancer cells, which often have high levels of replicative stress and defects in other DNA repair pathways, there is a heightened dependency on the ATR signaling pathway for survival.

From Ligand to Degrader: The PROTAC Approach

ATR-IN-30 serves as the ATR-binding moiety in the synthesis of a PROTAC degrader. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the target protein (in this case, ATR-IN-30), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

The "PROTAC ATR degrader-2" utilizes ATR-IN-30 to bind to ATR and a lenalidomide (B1683929) moiety to recruit the Cereblon (CRBN) E3 ligase. This proximity induces the ubiquitination of ATR, marking it for degradation by the proteasome.

Quantitative Data

The following tables summarize the key quantitative data for the ATR inhibitor (referred to as compound 1 in Wang et al., 2024, a close analog and likely benchmark for ATR-IN-30's inhibitory function) and the corresponding PROTAC degrader (8i ).

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target Kinase | IC50 (nM) |

| 1 (Inhibitor) | ATR | 1.8 |

Table 2: Cellular Degradation Activity of PROTAC ATR degrader-2 (8i)

| Cell Line | DC50 (nM) | Dmax (%) |

| MV-4-11 (AML) | 22.9 | >95 |

| MOLM-13 (AML) | 34.5 | >95 |

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.

Table 3: Anti-proliferative Activity

| Compound | Cell Line | IC50 (nM) |

| 1 (Inhibitor) | MV-4-11 | 15.6 |

| MOLM-13 | 28.3 | |

| 8i (Degrader) | MV-4-11 | 8.7 |

| MOLM-13 | 11.2 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the identification and characterization of ATR-IN-30's function within the PROTAC degrader are provided below.

In Vitro ATR Kinase Assay

This assay measures the direct inhibitory effect of a compound on ATR kinase activity.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate by the ATR kinase.

-

Protocol:

-

Recombinant human ATR/ATRIP complex is incubated with a biotinylated p53-derived peptide substrate and ATP in a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Test compounds (e.g., ATR inhibitor 1 ) are added at various concentrations.

-

The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).

-

The reaction is stopped by the addition of EDTA.

-

A detection solution containing a europium-labeled anti-phospho-p53 antibody and streptavidin-allophycocyanin (SA-APC) is added.

-

After a further incubation period (e.g., 60 minutes), the TR-FRET signal is read on a compatible plate reader. The signal is proportional to the extent of substrate phosphorylation.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Western Blotting for ATR Degradation and Pathway Modulation

This method is used to quantify the amount of ATR protein in cells after treatment with the PROTAC degrader and to assess the phosphorylation status of downstream targets like Chk1.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies.

-

Protocol:

-

Cell Treatment: Seed acute myeloid leukemia (AML) cells (e.g., MV-4-11, MOLM-13) and treat with various concentrations of the PROTAC ATR degrader-2 for a specified time (e.g., 12 hours).

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include:

-

Rabbit anti-ATR

-

Rabbit anti-phospho-Chk1 (Ser345)

-

Mouse anti-total Chk1

-

Mouse anti-β-actin (as a loading control)

-

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Quantification: Densitometry analysis is performed to quantify band intensities, which are normalized to the loading control.

-

Cell Viability Assay

This assay determines the effect of the compounds on cell proliferation.

-

Principle: A reagent such as CellTiter-Glo® is used to measure the amount of ATP present, which is directly proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at an appropriate density.

-

Treat the cells with a serial dilution of the test compounds (inhibitor 1 or degrader 8i ).

-

Incubate for a specified period (e.g., 72 hours).

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Experimental and Logical Workflows

The following diagram illustrates the workflow for identifying and characterizing a PROTAC degrader derived from a target ligand like ATR-IN-30.

Conclusion

ATR-IN-30 is a selective ligand for the ATR kinase. While it possesses inherent inhibitory potential, its primary utility, as demonstrated in recent literature, is as a critical component in the development of a potent and selective ATR degrader. This technical guide has outlined the central role of ATR as the biological target, provided key quantitative data for the corresponding inhibitor and degrader, and detailed the essential experimental protocols for their characterization. The successful degradation of ATR via the PROTAC approach offers a promising therapeutic strategy, particularly in cancers reliant on the ATR signaling pathway for survival.

An In-depth Technical Guide on the Role of ATR Inhibitors in the DNA Damage Response

A Note on ATR-IN-30: The specific compound "ATR-IN-30" is not prominently documented in publicly available scientific literature. Therefore, this guide will focus on the well-characterized and clinically relevant class of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors. The principles, mechanisms, and experimental data described herein are broadly applicable to potent and selective ATR inhibitors and will utilize prominent examples such as Ceralasertib (AZD6738), Berzosertib (M6620/VX-970), and Elimusertib (BAY 1895344) to illustrate the core concepts.

Introduction: The Central Role of ATR in Genomic Integrity

The Ataxia Telangiectasia and Rad3-related (ATR) protein is a master regulator of the DNA Damage Response (DDR), a complex network of signaling pathways that safeguards genomic integrity.[1] Unlike the Ataxia-Telangiectasia Mutated (ATM) kinase, which is primarily activated by DNA double-strand breaks (DSBs), ATR responds to a broader spectrum of DNA lesions, most notably the extensive regions of single-stranded DNA (ssDNA) that arise from replication stress.[2] Cancer cells, driven by oncogene activation and rapid proliferation, exhibit high levels of intrinsic replication stress, making them particularly dependent on the ATR signaling pathway for survival. This dependency creates a therapeutic window for ATR inhibitors.[2]

ATR inhibitors are small molecules that competitively bind to the ATP-binding pocket of the ATR kinase, thereby preventing the phosphorylation of its downstream substrates.[2] The most critical of these substrates is the checkpoint kinase 1 (CHK1). By inhibiting ATR, these drugs abrogate the downstream signaling cascade that leads to cell cycle arrest, DNA repair, and the stabilization of stalled replication forks.[3]

The ATR Signaling Pathway and Mechanism of Inhibition

The activation of ATR is a multi-step process initiated by the presence of RPA-coated single-stranded DNA (ssDNA), a common intermediate at stalled replication forks or sites of DNA damage.[2] This recruits the ATR-ATRIP complex. Full activation of ATR's kinase function requires co-factors, including the 9-1-1 complex (RAD9-RAD1-HUS1) and TopBP1, which stimulate ATR to phosphorylate downstream targets, most notably CHK1 on Serine 345.[2][4] Activated CHK1 then orchestrates cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.[5] ATR inhibitors block this crucial phosphorylation step, leading to checkpoint abrogation, collapse of replication forks, and ultimately, cell death, a concept known as synthetic lethality, especially in tumors with pre-existing DDR defects (e.g., ATM or p53 mutations).[6]

References

- 1. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. What are ATR inhibitors and how do they work? [synapse.patsnap.com]

- 4. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Degradation of ATR: A Technical Guide to PROTAC Formation with ATR-IN-30

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), making it a compelling target in oncology.[1][2] Traditional small molecule inhibitors have shown promise, but the emergence of Proteolysis Targeting Chimeras (PROTACs) offers a novel and potent therapeutic modality aimed at protein degradation rather than inhibition.[3][4] This guide provides an in-depth technical overview of the formation and evaluation of ATR-targeting PROTACs utilizing ATR-IN-30, a selective ATR ligand.[5] We will explore the underlying ATR signaling pathway, detail the mechanism of PROTAC-mediated degradation, present key quantitative data, provide comprehensive experimental protocols, and visualize complex processes through detailed diagrams.

The ATR Signaling Pathway in DNA Damage Response

ATR is a serine/threonine-specific protein kinase that plays a pivotal role in response to DNA replication stress and single-stranded DNA breaks.[6][7] Its activation is a crucial step in maintaining genomic integrity. The canonical ATR signaling pathway is initiated by the detection of DNA damage, leading to the recruitment and activation of a cascade of downstream effectors that orchestrate cell cycle arrest, DNA repair, and, in some cases, apoptosis.[8][9]

Upon DNA damage, Replication Protein A (RPA) coats the exposed single-stranded DNA (ssDNA). This is recognized by the ATR-interacting protein (ATRIP), which in turn recruits ATR to the site of damage.[6] Full activation of ATR often requires the mediator protein TopBP1. Once activated, ATR phosphorylates a multitude of substrates, most notably the checkpoint kinase 1 (Chk1).[1] Activated Chk1 then targets downstream effectors such as CDC25 phosphatases, leading to their inactivation and subsequent cell cycle arrest, providing time for DNA repair.[8]

PROTAC-Mediated Degradation of ATR

PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), in this case ATR, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[10][11] The PROTAC facilitates the formation of a ternary complex between ATR and the E3 ligase, leading to the ubiquitination of ATR.[9] This polyubiquitinated ATR is then recognized and degraded by the 26S proteasome.[4] ATR-IN-30 serves as a selective ligand for ATR in the synthesis of these PROTACs.[5]

Quantitative Data for ATR PROTACs

The efficacy of a PROTAC is determined by several quantitative parameters, including its degradation concentration 50 (DC50), which is the concentration required to degrade 50% of the target protein, and its half-maximal inhibitory concentration (IC50) for cell viability.

| Compound Name | Target | E3 Ligase Ligand | DC50 (µM) | Cell Line | Reference |

| PROTAC ATR degrader-1 (ZS-7) | ATR | Not Specified | 0.53 | Not Specified | [12] |

| 42i (Abd110) | ATR | Lenalidomide | Not Reported | MIA PaCa-2 | [3] |

Note: The study on 42i reported a reduction of ATR to 40% of the levels in untreated cells, but did not specify a DC50 value.[3]

| Compound Name | Cell Line | IC50 (µM) | Assay Type | Reference |

| AZD6738 | HCT116 | ≥1 | Cell Viability | [13] |

| AZD6738 | HT29 | ≥1 | Cell Viability | [13] |

Note: Data for ATR inhibitors like AZD6738 can provide a baseline for the expected potency of ATR-targeting compounds.

Experimental Protocols

A systematic experimental workflow is essential for the successful development and evaluation of an ATR PROTAC. This workflow encompasses the chemical synthesis of the PROTAC, followed by a series of in vitro assays to confirm its biological activity.

Synthesis of ATR-IN-30 based PROTAC

The synthesis of an ATR PROTAC involves the chemical conjugation of ATR-IN-30 to an E3 ligase ligand via a suitable linker. The choice of linker and E3 ligase ligand (e.g., pomalidomide (B1683931) for Cereblon, or a VHL ligand) is critical for the stability and efficacy of the resulting PROTAC. A modular synthetic approach is often employed to allow for the rapid generation of a library of PROTACs with varying linker lengths and compositions for optimization.

A detailed, step-by-step synthetic protocol is beyond the scope of this guide as it is highly dependent on the specific linker and E3 ligase ligand used. However, a general approach involves standard amide bond formation or click chemistry reactions to connect the three components.

Western Blot for ATR Degradation

This protocol is to determine the extent of ATR protein degradation following treatment with the PROTAC.

Materials:

-

Cancer cell line of interest (e.g., MV-4-11, MOLM-13)

-

Complete cell culture medium

-

ATR PROTAC stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-ATR, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the ATR PROTAC (e.g., 0.01 to 10 µM) for a specified time (e.g., 12 or 24 hours). Include a vehicle-only (DMSO) control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the ATR signal to the loading control (β-actin). Calculate the percentage of ATR degradation relative to the vehicle control to determine the DC50.[14]

Cell Viability Assay (MTS/MTT)

This assay measures the effect of the ATR PROTAC on cell proliferation and viability.[15]

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

ATR PROTAC stock solution (in DMSO)

-

MTS or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate (3,000-5,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the ATR PROTAC (e.g., 0.001 to 100 µM) for 72 hours. Include a vehicle-only control.[15]

-

Reagent Incubation: Add the MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C.[15]

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT).[15]

-

Data Analysis: Normalize the absorbance values to the vehicle-treated wells to determine the percentage of cell viability and calculate the IC50 value.

Conclusion

The development of PROTACs targeting ATR, utilizing selective ligands such as ATR-IN-30, represents a promising frontier in cancer therapy. This approach offers the potential for a more profound and sustained therapeutic effect compared to traditional inhibitors by harnessing the cell's own protein degradation machinery. The successful development of these molecules relies on a systematic approach encompassing rational design, chemical synthesis, and rigorous biological evaluation using the methodologies outlined in this guide. Further research and optimization of ATR PROTACs hold the potential to deliver novel and effective treatments for a range of malignancies.

References

- 1. biopharma.co.uk [biopharma.co.uk]

- 2. assaygenie.com [assaygenie.com]

- 3. researchgate.net [researchgate.net]

- 4. Accelerating PROTACs Discovery Through a Direct‐to‐Biology Platform Enabled by Modular Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. PROTAC ATR degrader-1 | PROTACs | 2925916-30-7 | Invivochem [invivochem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

Structural Analysis of ATR-IN-30: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATR-IN-30 is a selective ligand for the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. It serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically in the development of "PROTAC ATR degrader-2". This degrader has shown significant potential in cancer therapy, particularly in Acute Myeloid Leukemia (AML), by inducing targeted degradation of the ATR protein. This technical guide provides a comprehensive overview of the structural and functional aspects of ATR-IN-30, including its physicochemical properties, its role in the mechanism of action of ATR PROTACs, and relevant experimental protocols. The information presented herein is compiled from publicly available data and scientific literature.

Physicochemical Properties of ATR-IN-30

A summary of the key quantitative data for ATR-IN-30 is presented in Table 1.

| Property | Value |

| Molecular Formula | C₂₇H₃₀N₆O₄ |

| Molecular Weight | 502.56 g/mol |

| CAS Number | 3010273-13-6 |

| Physical Appearance | Presumed to be a solid |

| Solubility | Soluble in organic solvents like DMSO |

| Purity | >98% (as typically supplied by vendors) |

Table 1: Physicochemical data for ATR-IN-30.

Role in PROTAC-mediated ATR Degradation

ATR-IN-30 functions as the target-binding ligand in the heterobifunctional molecule, PROTAC ATR degrader-2. This PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of the ATR protein. The mechanism involves the formation of a ternary complex between the PROTAC, the ATR protein (via the ATR-IN-30 moiety), and an E3 ubiquitin ligase (recruited by the other end of the PROTAC). This proximity induces the ubiquitination of ATR, marking it for degradation by the proteasome.

Signaling Pathway of ATR Degradation by PROTAC ATR degrader-2

The degradation of ATR by PROTAC ATR degrader-2, which utilizes ATR-IN-30, initiates a cascade of events within the cancer cell, ultimately leading to apoptosis. A key finding is that the anti-leukemic activity of this degrader is mediated through a kinase-independent function of ATR protein depletion, which leads to the activation of the p53 signaling pathway.[1]

References

The Cellular Journey of ATR Inhibitors: An In-depth Technical Guide

A Note on ATR-IN-30: As of December 2025, detailed information regarding the cellular uptake and distribution of the specific ATR (Ataxia Telangiectasia and Rad3-related) ligand, ATR-IN-30, is not extensively available in the public domain. ATR-IN-30 is primarily documented as a selective ligand utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) aimed at degrading the ATR protein. This guide will, therefore, provide a comprehensive overview of the cellular uptake and distribution of other well-characterized small molecule ATR inhibitors, namely VE-821, Ceralasertib (AZD6738), and BAY-1895344 (Elimusertib). The principles and methodologies described herein are directly applicable to the study of ATR-IN-30.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the cellular pharmacology of ATR inhibitors. We will delve into their mechanism of action, summarize their cellular activity, and provide detailed experimental protocols for investigating their uptake and subcellular distribution.

The ATR Signaling Pathway: A Critical Guardian of Genomic Integrity

ATR is a master regulator of the DNA Damage Response (DDR), a complex network of signaling pathways that detect and repair DNA lesions, thereby maintaining genomic stability. ATR is primarily activated in response to single-stranded DNA (ssDNA) regions, which can arise from various forms of DNA damage and replication stress. Once activated, ATR phosphorylates a cascade of downstream targets, most notably Chk1, to orchestrate cell cycle arrest, promote DNA repair, and, if the damage is irreparable, induce apoptosis.

Cellular Activity of Representative ATR Inhibitors

While specific quantitative data on the cellular uptake and distribution of ATR inhibitors is sparse, their potent cellular activity is well-documented. The following tables summarize the in vitro potency of VE-821, Ceralasertib, and BAY-1895344 in various cancer cell lines. This activity is an indirect measure of their ability to enter cells and engage their target.

Table 1: Cellular Potency of VE-821

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-29 | Colorectal Carcinoma | ~1 | [1] |

| PSN-1 | Pancreatic Cancer | >3 (single agent) | [2] |

| MiaPaCa-2 | Pancreatic Cancer | >3 (single agent) | [2] |

| MOLT-4 | T-cell leukemia | ~1 (radiosensitization) | [3] |

Table 2: Cellular Potency of Ceralasertib (AZD6738)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| H460 | Non-Small Cell Lung | Not specified | [4] |

| H23 | Non-Small Cell Lung | Not specified | [4] |

| LoVo | Colorectal Carcinoma | Not specified | [5] |

| HCC1806 | Breast Cancer | Not specified | [5] |

Table 3: Cellular Potency of BAY-1895344 (Elimusertib)

| Cell Line | Cancer Type | IC50 | Reference |

| Multiple | Various solid tumors | Not specified | [6][7] |

Experimental Protocols for Determining Cellular Uptake and Distribution

The following section provides detailed, generalized protocols for key experiments to characterize the cellular pharmacology of a small molecule inhibitor like ATR-IN-30.

Quantification of Intracellular Inhibitor Concentration by LC-MS/MS

This protocol outlines the steps to determine the absolute intracellular concentration of a small molecule inhibitor.

Materials:

-

Cell culture reagents

-

Small molecule inhibitor of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Acetonitrile (B52724) with an internal standard

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Plate cells in a 6-well plate at a density that will result in ~80-90% confluency at the time of the experiment.

-

Inhibitor Treatment: Treat the cells with the desired concentration of the inhibitor for a specific duration. Include a vehicle-treated control.

-

Cell Harvesting:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of lysis buffer and scrape the cells.

-

Collect the cell lysate in a microcentrifuge tube.

-

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

Protein Precipitation and Extraction:

-

To a known amount of cell lysate, add 3 volumes of ice-cold acetonitrile containing a known concentration of a suitable internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins and extract the small molecule.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

-

Sample Analysis:

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Develop an LC-MS/MS method for the specific inhibitor, including optimization of precursor and product ions, and chromatographic separation.

-

Generate a standard curve by spiking known concentrations of the inhibitor into a control cell lysate.

-

-

Data Analysis: Quantify the inhibitor concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. Normalize the concentration to the amount of protein in the lysate to express the result as amount of inhibitor per milligram of protein.

Subcellular Fractionation for Distribution Analysis

This protocol allows for the determination of the inhibitor's localization in different cellular compartments.

Materials:

-

Cell culture reagents

-

Small molecule inhibitor

-

Subcellular fractionation kit (commercial kits are recommended for reproducibility) or buffers for differential centrifugation (e.g., hypotonic buffer, sucrose (B13894) buffer).

-

Dounce homogenizer

-

Microcentrifuge and ultracentrifuge

-

Western blotting reagents or LC-MS/MS for analysis

Procedure:

-

Cell Treatment and Harvesting: Treat and harvest cells as described in the previous protocol.

-

Cell Lysis and Homogenization:

-

Resuspend the cell pellet in a hypotonic buffer and allow the cells to swell.

-

Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle. The number of strokes should be optimized to lyse the plasma membrane while keeping the nuclei intact.

-

-

Differential Centrifugation:

-

Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The pellet contains the nuclei.

-

Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C. The pellet contains the mitochondria.

-

Microsomal and Cytosolic Fractions: Transfer the supernatant to an ultracentrifuge tube and spin at a very high speed (e.g., 100,000 x g) for 1 hour at 4°C. The pellet contains the microsomal fraction (endoplasmic reticulum, Golgi), and the supernatant is the cytosolic fraction.

-

-

Fraction Analysis:

-

Western Blotting: Analyze each fraction for the presence of compartment-specific marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, and GAPDH for cytosol) to assess the purity of the fractions.

-

Inhibitor Quantification: Extract the inhibitor from each fraction using protein precipitation (as in protocol 3.1) and quantify its concentration using LC-MS/MS.

-

Fluorescence Microscopy for Intracellular Localization

This method provides a visual representation of the inhibitor's distribution within the cell, provided a fluorescently labeled version of the inhibitor or a specific antibody is available.

Materials:

-

Cells grown on glass coverslips

-

Fluorescently labeled inhibitor or primary antibody against the inhibitor and a fluorescently labeled secondary antibody.

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 5% BSA)

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on glass coverslips and treat with the fluorescently labeled inhibitor for the desired time.

-

Fixation: Wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization (if using antibodies): If staining with antibodies for intracellular targets, wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking (if using antibodies): Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.

-

Antibody Incubation (if applicable):

-

Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

-

Nuclear Staining: Wash three times with PBS and stain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and image using a fluorescence microscope with appropriate filters.

Experimental and Logical Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for characterizing the cellular uptake and distribution of a small molecule inhibitor.

Conclusion

Understanding the cellular uptake and subcellular distribution of ATR inhibitors is paramount for optimizing their therapeutic efficacy and minimizing off-target effects. While direct data for ATR-IN-30 is currently limited, the methodologies and principles derived from the study of other potent ATR inhibitors like VE-821, Ceralasertib, and BAY-1895344 provide a robust framework for its future characterization. The experimental protocols detailed in this guide offer a comprehensive approach to elucidating the cellular journey of these critical cancer therapeutics, from plasma membrane traversal to target engagement within the nuclear sanctum. Further research in this area will undoubtedly pave the way for the development of more effective and targeted cancer therapies.

References

- 1. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radio-sensitizing effects of VE-821 and beyond: Distinct phosphoproteomic and metabolomic changes after ATR inhibition in irradiated MOLT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AZD6738 (Ceralasertib) - Chemietek [chemietek.com]

- 5. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dose-Dependent Bioavailability, Absorption-Rate Limited Elimination, and Tissue Distribution of the ATR Inhibitor BAY-1895344 (elimusertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel ATR Inhibitor BAY 1895344: Potency, Selectivity, and Therapeutic Potential in Preclinical Tumor Models [synapse.patsnap.com]

The ATR Signaling Pathway: A Technical Guide to a Master Regulator of Genome Integrity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a cornerstone of the DNA Damage Response (DDR), a complex signaling network essential for maintaining genomic stability.[1][2] As a master regulator, ATR orchestrates cellular responses to DNA replication stress and a broad spectrum of DNA lesions, thereby preventing catastrophic genomic events that can lead to cell death or tumorigenesis.[2][3][4] This technical guide provides an in-depth exploration of the core ATR signaling pathway, its activation mechanisms, downstream effectors, and its critical role in both normal cellular function and disease. Furthermore, it details key experimental protocols for investigating this pathway and presents quantitative data to support the described molecular interactions and cellular outcomes.

The significance of the ATR pathway is underscored by its essential role in the survival of replicating cells.[1][2] Unlike its counterpart, Ataxia-Telangiectasia Mutated (ATM), which primarily responds to double-strand breaks (DSBs), ATR is activated by a wider range of DNA damage types, particularly those that interfere with DNA replication.[4][5] In the context of oncology, many cancer cells exhibit heightened replication stress and a dependency on the ATR pathway for survival, making it a compelling target for therapeutic intervention.[3][6][7]

This guide will delve into the molecular intricacies of ATR signaling, providing a comprehensive resource for researchers and drug development professionals seeking to understand and therapeutically exploit this critical cellular pathway.

Core Components and Activation of the ATR Signaling Pathway

The activation of the ATR signaling cascade is a highly orchestrated process initiated by the presence of single-stranded DNA (ssDNA) coated with Replication Protein A (RPA).[2][8][9] This nucleoprotein filament serves as a primary platform for the recruitment and activation of the ATR kinase.

Key Proteins in ATR Activation:

-

ATR: A serine/threonine-protein kinase and a member of the phosphoinositide 3-kinase-related kinase (PIKK) family.[5][10] It forms an obligate heterodimer with its partner protein, ATRIP.

-

ATRIP (ATR-Interacting Protein): Directly binds to RPA-coated ssDNA, thereby recruiting the ATR-ATRIP complex to sites of DNA damage or replication stress.[1][11][12]

-

RPA (Replication Protein A): A heterotrimeric protein complex that binds to and stabilizes ssDNA, protecting it from nucleolytic degradation and serving as a landing pad for various DDR proteins, including ATRIP.[2][8]

-

The 9-1-1 Complex (RAD9-RAD1-HUS1): A heterotrimeric clamp-like complex that is structurally similar to the proliferative cell nuclear antigen (PCNA). It is loaded onto the 5' double-stranded to single-stranded DNA junction by the RAD17-RFC clamp loader.[1]

-

TopBP1 (Topoisomerase II Binding Protein 1): A crucial activator of ATR kinase activity. It is recruited to the 9-1-1 complex and directly interacts with the ATR-ATRIP complex to stimulate its kinase function.[1][8]

The activation of ATR is a multi-step process that ensures a localized and robust response to DNA damage. The independent recruitment of the ATR-ATRIP complex and the 9-1-1/TopBP1 complexes to the site of damage culminates in the full activation of ATR's kinase activity.[8]

Visualizing the ATR Activation Pathway

Caption: Core ATR Activation Pathway.

Downstream Effectors and Cellular Responses

Once activated, ATR phosphorylates a multitude of substrates to orchestrate a comprehensive cellular response to DNA damage and replication stress.[1] The primary and most well-characterized downstream effector of ATR is the checkpoint kinase 1 (CHK1).[4][11]

Key Downstream Targets and Their Functions:

-

CHK1: Phosphorylation of CHK1 at serines 317 and 345 is a hallmark of ATR activation.[1] Activated CHK1 is released from chromatin and phosphorylates numerous substrates, including the CDC25 family of phosphatases.[1][2] This leads to their inhibition and subsequent cell cycle arrest, providing time for DNA repair.[2]

-

CDC25 Phosphatases: Inhibition of CDC25A and CDC25C by CHK1 prevents the activation of cyclin-dependent kinases (CDKs) and halts cell cycle progression at the G1/S and G2/M transitions.[2]

-

Replication Fork Stabilization: ATR signaling is crucial for stabilizing stalled replication forks, preventing their collapse into DSBs, which are more cytotoxic lesions.[3][8]

-

Inhibition of Origin Firing: ATR signaling slows down the rate of DNA synthesis by inhibiting the firing of new replication origins.[1][13]

-

DNA Repair: ATR phosphorylates several proteins involved in DNA repair, including BRCA1 and FANCD2, to promote the repair of damaged DNA.[1]

The multifaceted downstream effects of ATR signaling highlight its central role in maintaining genome integrity by coordinating cell cycle progression with DNA replication and repair.

The Role of ATR in Cancer and as a Therapeutic Target

The reliance of many cancer cells on the ATR pathway for survival presents a therapeutic window for targeted cancer therapy.[3][11] Tumors with high levels of oncogene-induced replication stress or defects in other DDR pathways, such as mutations in ATM or TP53, are often hypersensitive to ATR inhibition.[3][14] This concept of "synthetic lethality," where the combination of a cancer-specific genetic alteration and the inhibition of a compensatory pathway leads to cell death, is a key strategy in the development of ATR inhibitors.[7]

Several small molecule inhibitors of ATR are currently in preclinical and clinical development, showing promise both as monotherapies and in combination with DNA-damaging agents like chemotherapy and radiation.[6][10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the ATR signaling pathway, including the efficacy of representative ATR inhibitors and the impact on downstream signaling.

Table 1: Cellular Potency (IC50) of Representative ATR Inhibitors

| Cell Line | Cancer Type | ATR Inhibitor | IC50 (µM) |

|---|---|---|---|

| HCT116 | Colon Carcinoma | AZD6738 | ≥1 |

| HT29 | Colorectal Adenocarcinoma | AZD6738 | ≥1 |

Data is representative of publicly available information for well-characterized ATR inhibitors.[15]

Table 2: Impact of ATR Inhibition on Downstream Signaling

| Cell Line | Treatment | Effect on p-Chk1 (Ser345) |

|---|---|---|

| Liposarcoma Cells | Doxorubicin + VE-822 | Significant decrease compared to Doxorubicin alone |

Data is representative of publicly available information for well-characterized ATR inhibitors.[15]

Table 3: Induction of DNA Damage Marker by ATR Inhibition

| Cell Line | Treatment | Effect on γH2AX Foci |

|---|---|---|

| Liposarcoma Cells | Doxorubicin + VE-822 | Significant increase |

Data is representative of publicly available information for well-characterized ATR inhibitors.[15]

Key Experimental Protocols

Investigating the ATR signaling pathway involves a range of cellular and biochemical assays. The following are detailed methodologies for key experiments.

A. In Vitro ATR Kinase Assay

Objective: To measure the direct inhibitory effect of a compound on ATR kinase activity.

Methodology:

-

Reaction Setup: In a suitable assay buffer (e.g., 25 mM HEPES pH 8.0, 0.01% Brij-35, 1% Glycerol, 5 mM DTT, 1 mg/mL BSA), incubate purified human ATR/ATRIP complex with a substrate protein (e.g., 50 nM GST-cMyc-p53).[16][17][18]

-

Compound Addition: Add serial dilutions of the test compound (typically dissolved in DMSO) to the reaction mixture.[18]

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of MgCl2 and ATP (e.g., 4 nM ATP with 40 mM MnCl2).[18]

-

Incubation: Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).[17][18]

-

Termination: Stop the reaction by adding a solution containing a chelating agent like EDTA.[17][18]

-

Detection: Quantify the phosphorylation of the substrate using an appropriate detection method. For Homogeneous Time-Resolved Fluorescence (HTRF), add detection reagents such as a d2-labeled anti-GST antibody and a Europium-labeled anti-phospho-Ser15 p53 antibody.[17]

-

Data Analysis: Measure the HTRF signal and calculate the percentage of inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.[19]

B. Western Blotting for CHK1 Phosphorylation

Objective: To assess the pharmacodynamic effect of an ATR inhibitor in a cellular context by measuring the phosphorylation of its direct downstream target, CHK1.[14]

Methodology:

-

Cell Culture and Treatment: Plate cancer cells and allow them to adhere. Pre-treat cells with a DNA damaging agent (e.g., hydroxyurea (B1673989) or UV radiation) to activate the ATR pathway. Then, treat the cells with the ATR inhibitor at various concentrations for a specified duration.[19]

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[19]

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.[15]

-

Transfer the proteins to a PVDF or nitrocellulose membrane.[19]

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[15]

-

Incubate the membrane with primary antibodies against phospho-CHK1 (Ser345), total CHK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[14][15]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[14][19]

-

Detect the signal using a chemiluminescence substrate and an imaging system.[19]

-

-

Data Analysis: Quantify the band intensities and normalize the phospho-CHK1 signal to total CHK1 and the loading control.[15][19]

C. Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of ATR inhibition on cell cycle distribution, particularly the abrogation of DNA damage-induced cell cycle arrest.[20]

Methodology:

-

Cell Treatment: Treat cells with a DNA damaging agent with or without the ATR inhibitor for a specified time (e.g., 24-48 hours).[21]

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing. Store the fixed cells at -20°C for at least 2 hours.[15]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend them in a propidium (B1200493) iodide (PI) staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.[15][22]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[15]

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[15][23]

Visualizing the Experimental Workflow for ATR Inhibition Analysis

Caption: Workflow for Analyzing ATR Inhibitor Efficacy.

Conclusion

The ATR signaling pathway is a critical guardian of the genome, playing an indispensable role in the response to DNA replication stress and damage. Its intricate activation mechanism and the extensive network of downstream effectors underscore its importance in maintaining cellular homeostasis. The heightened reliance of many cancer cells on this pathway has firmly established ATR as a high-value target for novel anticancer therapies. A thorough understanding of the core ATR pathway, coupled with robust experimental methodologies as detailed in this guide, is paramount for researchers and drug developers aiming to further unravel its complexities and effectively translate this knowledge into innovative and life-saving cancer treatments.

References

- 1. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]

- 4. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of ATM and ATR in DNA damage-induced cell cycle control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting ATR in DNA damage response and cancer therapeutics [en-cancer.fr]

- 7. What are ATR inhibitors and how do they work? [synapse.patsnap.com]

- 8. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. hematologyandoncology.net [hematologyandoncology.net]

- 11. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ataxia telangiectasia and Rad3 related - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. In vitro ATR kinase assay [bio-protocol.org]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. Assay in Summary_ki [bdb99.ucsd.edu]

- 19. benchchem.com [benchchem.com]

- 20. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. A synthetic lethal screen identifies ATR-inhibition as a novel therapeutic approach for POLD1-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of ATR Inhibitors: A Technical Guide

Disclaimer: As of December 2025, specific preclinical data for the compound designated "ATR-IN-30" is not publicly available. This guide provides a comprehensive overview of the typical preclinical evaluation process for Ataxia Telangiectasia and Rad3-related (ATR) inhibitors, using data from well-characterized compounds in this class as illustrative examples. This document is intended for researchers, scientists, and drug development professionals.

Introduction to ATR and ATR Inhibitors

Ataxia Telangiectasia and Rad3-related (ATR) is a crucial serine/threonine-protein kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family. It plays a pivotal role in the DNA Damage Response (DDR), a network of signaling pathways that safeguard genomic integrity.[1][2] ATR is activated in response to a broad range of DNA lesions, particularly those involving single-stranded DNA (ssDNA) which can arise during replication stress.[1][3] Upon activation, ATR phosphorylates a multitude of substrates, most notably Checkpoint Kinase 1 (Chk1), to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[3][4]

Cancer cells often exhibit elevated levels of replication stress and may have defects in other DDR pathways, making them highly dependent on ATR for survival.[4] This creates a therapeutic window for ATR inhibitors, which can induce synthetic lethality in tumor cells or sensitize them to DNA-damaging agents like chemotherapy and radiation.[5][6]

In Vitro Evaluation

The initial preclinical assessment of an ATR inhibitor involves a series of in vitro assays to determine its potency, selectivity, and cellular activity.

Kinase Inhibition Assays

The primary biochemical assay measures the direct inhibition of ATR kinase activity. This is often performed using a purified recombinant ATR/ATRIP complex and a substrate like a p53-derived peptide. The activity can be quantified through methods like HTRF (Homogeneous Time-Resolved Fluorescence) or by measuring ATP consumption.

Table 1: Representative In Vitro Kinase Inhibition Data for Various ATR Inhibitors

| Compound | ATR IC50 (nM) | ATM IC50 (nM) | DNA-PKcs IC50 (nM) | mTOR IC50 (nM) | Selectivity (ATR vs. ATM) | Reference |

| VE-821 | 13 | >10,000 | >10,000 | 1,700 | >769-fold | [7] |

| AZD6738 | 1 | 2,500 | >10,000 | 1,200 | 2500-fold | [8] |

| BAY 1895344 | 7.8 | 3,600 | 1,400 | >10,000 | >460-fold | [9] |

| ZH-12 | 6.8 | >10,000 | >10,000 | >10,000 | >1470-fold | [10] |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Experimental Protocol: ATR Kinase Assay (HTRF-based)

-

Reagents: Purified human ATR/ATRIP kinase complex, biotinylated peptide substrate (e.g., biotin-p53), ATP, anti-phospho-substrate antibody labeled with a donor fluorophore (e.g., Europium cryptate), and streptavidin-conjugated acceptor fluorophore (e.g., XL665).

-

Procedure:

-

The ATR inhibitor is serially diluted in DMSO and then in kinase reaction buffer.

-

The inhibitor is incubated with the ATR/ATRIP enzyme in a microplate well.

-

The kinase reaction is initiated by adding the peptide substrate and ATP.

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

The reaction is stopped, and the detection reagents (antibodies and streptavidin-XL665) are added.

-

After another incubation period, the HTRF signal is read on a compatible plate reader.

-

-

Data Analysis: The ratio of the fluorescence intensities at the acceptor and donor emission wavelengths is calculated. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assays

Cell-based assays are critical to confirm that the inhibitor can effectively target ATR within a cellular context, leading to the desired biological effects.

A key pharmacodynamic marker for ATR inhibition is the reduction in phosphorylation of its downstream target, Chk1, at serine 345 (p-Chk1 S345).

Table 2: Representative Cellular IC50 Values for ATR Inhibitors

| Compound | Cell Line | Cellular ATR Inhibition (p-Chk1) IC50 (nM) | Reference |

| AZD6738 | HCT116 | ~500 | [8] |

| BAY 1895344 | MOC2 | <100 | [9] |

| VE-821 | LoVo | 48 | [7] |

Experimental Protocol: Western Blot for p-Chk1

-

Cell Treatment: Seed cancer cells (e.g., HCT116, U2OS) in 6-well plates. The following day, pre-treat cells with a range of concentrations of the ATR inhibitor for 1-2 hours.

-

Induction of DNA Damage: To robustly activate the ATR pathway, treat cells with a DNA-damaging agent (e.g., 2 mM hydroxyurea (B1673989) for 4 hours or UV irradiation at 10 J/m²).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against p-Chk1 (Ser345) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize bands using an ECL substrate.

-

Strip the membrane and re-probe for total Chk1 and a loading control (e.g., GAPDH or β-actin) to confirm equal loading.[11]

-

These assays determine the cytotoxic or cytostatic effects of the ATR inhibitor, both as a monotherapy and in combination with DNA-damaging agents.

Table 3: Representative Cell Viability IC50 Data for ATR Inhibitors

| Compound | Cell Line | Cancer Type | IC50 (µM) (Single Agent, 72h) | Reference |

| AZD6738 | HCT116 | Colon Carcinoma | >1 | [12] |

| VE-822 (Berzosertib) | HEC-1B | Endometrial Cancer | ~1 | [13] |

Experimental Protocol: Cell Viability (MTS/MTT Assay) [11]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the ATR inhibitor (e.g., from 1 nM to 10 µM). Include a vehicle-only control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Measurement: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control and calculate IC50 values using non-linear regression.[11]

In Vivo Evaluation

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy, pharmacokinetics, and tolerability in a whole-organism setting.

Xenograft Models

Human tumor xenograft models are a cornerstone of preclinical oncology research.[14][15] These involve implanting human cancer cell lines (Cell Line-Derived Xenografts, CDX) or patient tumor tissue (Patient-Derived Xenografts, PDX) into immunodeficient mice.[16][17][18]

Experimental Protocol: In Vivo Xenograft Efficacy Study [19]

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 LoVo cells) into the flank of immunodeficient mice (e.g., female nude mice).

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ATR inhibitor alone, chemotherapy alone, combination).

-

Dosing: Administer the ATR inhibitor and/or other agents according to a predetermined schedule, route (e.g., oral gavage, intraperitoneal injection), and dose. The vehicle used for the ATR inhibitor should be administered to the control group.

-

Monitoring: Measure tumor volume (e.g., with calipers) and body weight 2-3 times per week. Monitor the overall health of the animals.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific duration. Tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-Chk1).

-

Data Analysis: Analyze tumor growth inhibition (TGI) and statistical significance between treatment groups.

Table 4: Representative In Vivo Efficacy Data for ATR Inhibitors

| Compound | Xenograft Model | Treatment | Result | Reference |

| BAY 1895344 | MOC2 (HNSCC) | 10 Gy Radiation + BAY 1895344 | Significant tumor growth delay and improved overall survival compared to radiation alone | [9] |

| ZH-12 | LoVo (Colorectal) | 25 mg/kg ZH-12 + 6 mg/kg Cisplatin | Significantly improved tumor growth inhibition compared to either agent alone | [10] |

| ART0380 | ATM-deficient models | Monotherapy | Potent, selective antitumor activity | [20] |

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The ATR signaling pathway is activated by DNA damage, leading to cell cycle arrest and DNA repair.

Experimental Workflow Diagram

References